molecular formula C13H7F6NO3 B594398 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1223105-85-8

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione

Cat. No.: B594398
CAS No.: 1223105-85-8
M. Wt: 339.193
InChI Key: JNTMYYXPKRCJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione is a synthetic organic compound with the molecular formula C13H7F6NO3 It is characterized by the presence of trifluoromethyl groups, a methoxy group, and a cyclobutene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dimethoxy-3-cyclobutane-1,2-dione with 3,5-bis(trifluoromethyl)aniline. The reaction is carried out in methanol at room temperature and requires several days to complete . The reaction conditions are relatively mild, making this method suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s trifluoromethyl groups and cyclobutene-1,2-dione core are thought to play a crucial role in its activity. These structural features may enable the compound to bind to specific enzymes or receptors, thereby modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both trifluoromethyl groups and a methoxy group in this compound distinguishes it from other similar compounds

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-methoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO3/c1-23-11-8(9(21)10(11)22)20-7-3-5(12(14,15)16)2-6(4-7)13(17,18)19/h2-4,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMYYXPKRCJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.